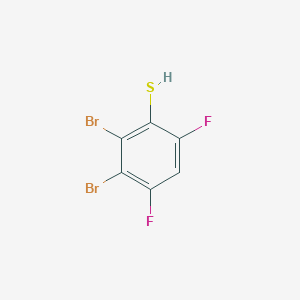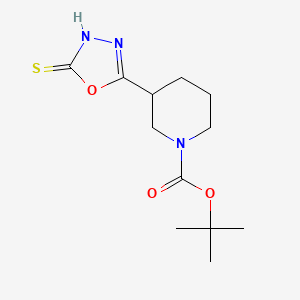
叔丁基 3-(5-硫代-1,3,4-恶二唑-2-基)哌啶-1-羧酸酯
描述
“Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C12H19N3O3S . It has a molecular weight of 285.36 .
Molecular Structure Analysis
The molecular structure of “Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate” is characterized by the presence of a piperidine ring, an oxadiazole ring, and a sulfanyl group .Chemical Reactions Analysis
While specific chemical reactions involving “Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate” are not available, related oxadiazole derivatives have been involved in reactions with acid chlorides, leading to acylated compounds .科学研究应用
N-杂环化合物的合成
手性亚磺酰胺,特别是叔丁基亚磺酰胺,已广泛用于胺及其衍生物的立体选择性合成,为结构多样的哌啶、吡咯烷和氮杂环丁烷提供了途径。这些化合物在许多天然产物和治疗相关化合物中充当关键的结构基序,突出了叔丁基在药物化学中的多功能性 (Philip 等,2020)。
1,3,4-恶二唑衍生物的生物活性
1,3,4-恶二唑环因其与各种酶和受体的有效结合而出现在许多合成分子中,促进了广泛的生物活性。1,3,4-恶二唑环的结构特点允许通过弱力相互作用,使得这些衍生物对开发针对广泛疾病的药物(包括抗癌、抗菌和抗病毒应用)具有吸引力 (Verma 等,2019)。
作用机制
Target of Action
Similar compounds have been found to target protoporphyrinogen oxidase (ppo), an enzyme significant for a diverse family of herbicides .
Biochemical Pathways
If the compound targets ppo like its analogs, it may affect the heme biosynthesis pathway, as ppo is a key enzyme in this pathway .
Result of Action
Similar compounds have shown potent growth inhibition properties against certain cancer cell lines .
生化分析
Biochemical Properties
Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s sulfanyl group can form disulfide bonds with cysteine residues in proteins, potentially altering their structure and function . Additionally, the oxadiazole ring may participate in hydrogen bonding and π-π interactions with aromatic amino acids, influencing enzyme activity and protein-protein interactions . These interactions suggest that Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate could modulate various biochemical pathways.
Cellular Effects
Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate has been shown to affect various types of cells and cellular processes. The compound can influence cell signaling pathways by interacting with key signaling proteins, potentially leading to changes in gene expression and cellular metabolism . For example, the compound’s interaction with kinases and phosphatases could alter phosphorylation states of target proteins, impacting cell proliferation, differentiation, and apoptosis . Additionally, Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate may affect mitochondrial function, influencing cellular energy production and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate involves several key interactions at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their activity . For instance, the sulfanyl group can form covalent bonds with catalytic cysteine residues, leading to enzyme inhibition . Additionally, the oxadiazole ring can interact with nucleotide-binding sites, potentially affecting enzyme-substrate interactions and catalytic efficiency . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity . These temporal effects highlight the importance of considering the compound’s stability in experimental designs.
Dosage Effects in Animal Models
The effects of Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate vary with different dosages in animal models. At low doses, the compound may have minimal effects on physiological processes, while higher doses can lead to significant biochemical and cellular changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At very high doses, the compound may exhibit toxic or adverse effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with cellular components . Additionally, the compound’s influence on metabolic pathways can result in changes in metabolite levels, affecting overall cellular metabolism . Understanding these metabolic interactions is essential for elucidating the compound’s biochemical effects.
Transport and Distribution
Within cells and tissues, Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound may localize to specific organelles or compartments, influencing its activity and function . These transport and distribution dynamics are critical for understanding the compound’s cellular effects.
Subcellular Localization
The subcellular localization of Tert-butyl 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate can affect its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, it may accumulate in the nucleus, affecting gene expression and chromatin structure . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action.
属性
IUPAC Name |
tert-butyl 3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-12(2,3)18-11(16)15-6-4-5-8(7-15)9-13-14-10(19)17-9/h8H,4-7H2,1-3H3,(H,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCAZAMJBGQMNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=NNC(=S)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




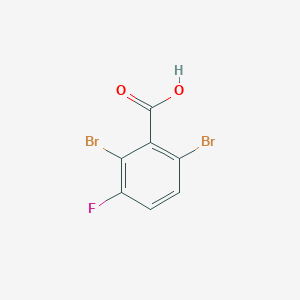
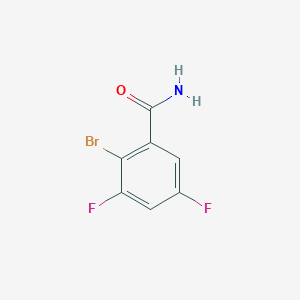
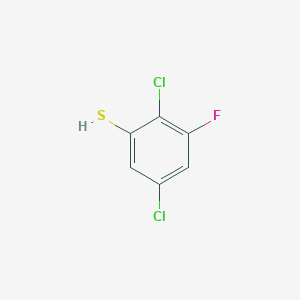
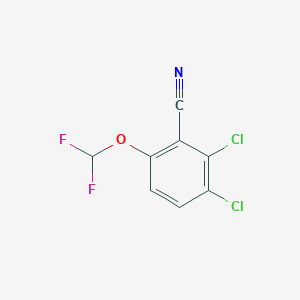
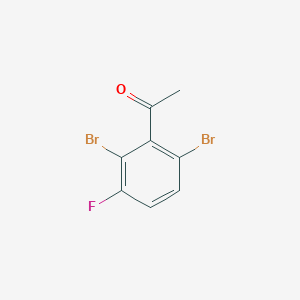
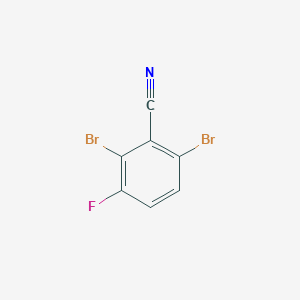

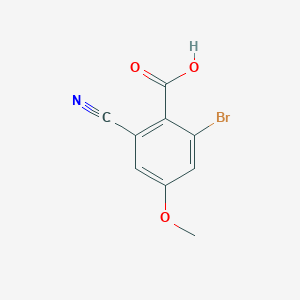


![2-[2-Bromo-3-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410783.png)
